molecular formula C14H23NO3 B1667605 Arnolol CAS No. 87129-71-3

Arnolol

Cat. No.: B1667605
CAS No.: 87129-71-3
M. Wt: 253.34 g/mol
InChI Key: LAWLHMWODZUZJH-UHFFFAOYSA-N
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Description

Arnolol is a beta blocker with the chemical formula C14H23NO3 and a molar mass of 253.342 g·mol−1 . It is primarily used as an antihypertensive agent, meaning it helps lower blood pressure . Beta blockers like this compound work by blocking the effects of adrenaline on the heart, which helps to reduce heart rate and blood pressure.

Preparation Methods

Arnolol can be synthesized through various methods. One common synthetic route involves the reaction of 3-(4-acetamido) phenoxy-1,2 epoxypropane with isopropylamine under the catalysis of carbonic ether gemini surfactants . This method is advantageous because it shortens the reaction time, improves synthetic efficiency, and yields high-purity products . Industrial production methods often involve similar processes but on a larger scale, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Arnolol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using various oxidizing agents.

    Reduction: Reduction reactions of this compound are less common but can be performed under specific conditions.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include peroxymonosulfate , vanadium , and cobalt . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Overview

Mechanism of Action
Atenolol selectively binds to beta-1 adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of catecholamines like norepinephrine and epinephrine. This results in decreased heart rate, myocardial contractility, and blood pressure, making it effective in managing cardiovascular conditions .

Pharmacokinetics

  • Absorption: Approximately 50% bioavailability with peak plasma levels at 2-4 hours post-administration.
  • Distribution: Limited diffusion across the blood-brain barrier; plasma protein binding is about 10%.
  • Metabolism: Minimal hepatic metabolism; primarily excreted unchanged via the kidneys.
  • Elimination Half-life: Approximately 6-7 hours .

FDA-Approved Uses

  • Hypertension: Atenolol effectively lowers blood pressure, reducing the risk of cardiovascular events.
  • Angina Pectoris: It alleviates chest pain by decreasing myocardial oxygen demand.
  • Acute Myocardial Infarction: Atenolol is used to improve survival rates post-myocardial infarction by reducing heart workload .

Off-Label Uses

  • Arrhythmias: Effective in managing various arrhythmias, including atrial fibrillation and paroxysmal supraventricular tachycardia.
  • Migraine Prophylaxis: Atenolol has been recommended for preventing migraine attacks based on its ability to stabilize vascular tone .
  • Alcohol Withdrawal Syndrome: It can mitigate symptoms associated with alcohol withdrawal due to its calming effect on the cardiovascular system.
  • Thyrotoxicosis Management: Atenolol is used to control symptoms such as tachycardia in hyperthyroid patients .

Case Studies

Case Study ReferencePatient ProfileTreatment DetailsOutcomes
65-year-old male with hypertensionIncreased atenolol dosage from 50 mg to 75 mgNear syncope due to sinus node dysfunction attributed to atenolol
66-year-old male with overdoseManaged severe bradycardia and hypotension after overdose of atenolol and amlodipineSuccessful recovery after aggressive treatment
50-year-old male with overdoseTreated for hypotension and metabolic acidosis after ingesting high doses of atenololStabilized condition post-treatment

Research Findings

Recent studies have highlighted atenolol's efficacy in specific populations:

  • A study comparing atenolol with losartan in patients with Marfan syndrome showed that both medications effectively prevent aortic dilation, but atenolol also improved cardiac function metrics .
  • Another investigation into systemic exposure levels revealed that individual responses to atenolol can vary significantly, impacting metabolic outcomes .

Comparison with Similar Compounds

Arnolol is similar to other beta blockers such as atenolol and propranolol . it has unique properties that distinguish it from these compounds:

These comparisons highlight this compound’s specificity for β1-adrenergic receptors, making it a valuable compound in the treatment of cardiovascular conditions.

Biological Activity

Arnolol, a cardioselective beta-blocker, is primarily recognized for its role in managing cardiovascular conditions. This article explores the biological activity of this compound, detailing its mechanisms, pharmacodynamics, and clinical applications through various studies and data.

This compound functions as an antagonist to the beta-1 adrenergic receptors, which are predominantly located in cardiac tissues. By selectively binding to these receptors, this compound reduces heart rate and myocardial contractility, leading to decreased cardiac output and oxygen demand. This mechanism is particularly beneficial in conditions where myocardial oxygen supply is compromised.

Key Actions:

  • Beta-1 Receptor Antagonism : Reduces heart rate and contractility.
  • Vascular Effects : Causes peripheral vasodilation through reduced sympathetic tone.
  • Arrhythmia Control : Effective in managing atrial fibrillation by stabilizing cardiac rhythms.

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion characteristics:

Parameter Details
Absorption Approximately 50% of an oral dose is absorbed.
Volume of Distribution Total Vd of 63.8-112.5 L; distributes into central and peripheral compartments.
Protein Binding 6-16% bound in plasma, primarily to serum albumin.
Metabolism Minimal hepatic metabolism; primarily excreted unchanged in urine.
Elimination Half-life Approximately 6-9 hours.

Clinical Applications

This compound is widely used in the treatment of hypertension and angina pectoris due to its efficacy in lowering blood pressure and reducing the frequency of angina attacks. Clinical studies have demonstrated its effectiveness compared to other beta-blockers.

Case Study Insights

  • Hypertensive Patients : A randomized controlled trial comparing this compound with bisoprolol indicated that while both drugs effectively lowered blood pressure, this compound had a less pronounced effect on central aortic pressure compared to bisoprolol .
  • Angina Management : Patients treated with this compound reported significant reductions in angina episodes, highlighting its role in improving quality of life for those with coronary artery disease .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Sympathetic Nervous Activity (SNA) : Research indicates that beta-blockers like this compound can modulate sympathetic nervous activity, potentially improving baroreflex sensitivity and heart rate variability among hypertensive patients .
  • Hydrogel Applications : Innovative research has explored the use of hydrogels loaded with this compound for targeted delivery systems in managing hypertension during pregnancy, showcasing its versatility beyond traditional oral administration .

Properties

CAS No.

87129-71-3

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

3-amino-1-[4-(2-methoxyethyl)phenoxy]-3-methylbutan-2-ol

InChI

InChI=1S/C14H23NO3/c1-14(2,15)13(16)10-18-12-6-4-11(5-7-12)8-9-17-3/h4-7,13,16H,8-10,15H2,1-3H3

InChI Key

LAWLHMWODZUZJH-UHFFFAOYSA-N

SMILES

CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N

Canonical SMILES

CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(2-methoxyethylphenoxy)-3-amino-3-methylbutan-2-ol
arnolol
arnolol fumarate

Origin of Product

United States

Synthesis routes and methods

Procedure details

19 g of 1-[4-(2-methoxyethyl)-phenoxy]-3-nitro-3-methyl-butan-2-ol are hydrogenated at 60° C. and under a pressure of 6 bar in a mixture of 250 ml of ethanol and 50 ml of glacial acetic acid in the presence of 4 g of palladium-on-charcoal (10% Pd). After the mixture has been filtered and the solvent has been evaporated off, the residue is rendered alkaline with 2N NaOH and the mixture is extracted with CH2Cl2. The organic phase is washed with water and dried with Na2SO4 to give, after evaporation, 15 g of the amine, which is converted into the hydrochloride with ethanol hydrochloric acid. Melting point: 120°-122° C. (ethyl acetate).
Name
1-[4-(2-methoxyethyl)-phenoxy]-3-nitro-3-methyl-butan-2-ol
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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